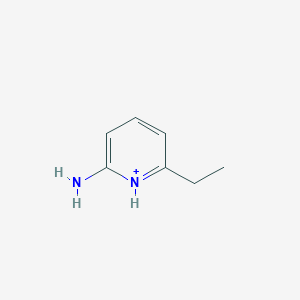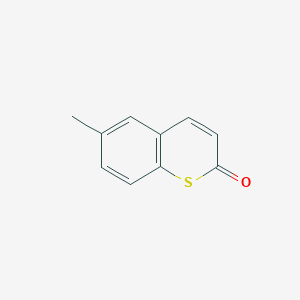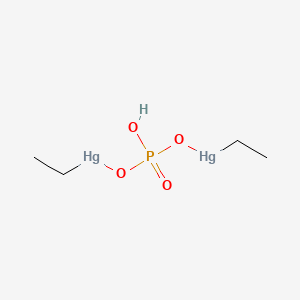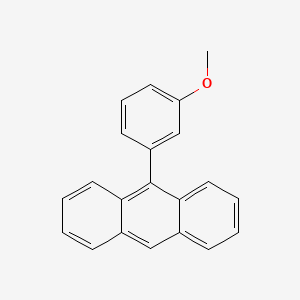
3-(Anthracen-9-yl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Anthracen-9-yl)phenyl methyl ether is an organic compound that features an anthracene moiety linked to a phenyl group through a methyl ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anthracen-9-yl)phenyl methyl ether typically involves the reaction of anthracene derivatives with phenyl methyl ether under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with aryl boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Anthracen-9-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
3-(Anthracen-9-yl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying photophysical properties and interactions with biological molecules.
Medicine: Investigated for its potential in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the development of OLEDs and other optoelectronic devices due to its efficient blue-emitting properties
Mécanisme D'action
The mechanism by which 3-(Anthracen-9-yl)phenyl methyl ether exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in optoelectronic applications. The anthracene moiety plays a crucial role in these transitions by restricting intramolecular π-conjugation and introducing steric hindrance to suppress π–π stacking interactions .
Comparaison Avec Des Composés Similaires
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 3-(Anthracen-9-yl)phenyl methyl ether is unique due to its specific ether linkage, which influences its photophysical properties and makes it particularly suitable for blue-emitting applications. In contrast, other anthracene derivatives may have different substituents that affect their thermal stability, emission wavelengths, and quantum yields .
Propriétés
Numéro CAS |
1038-72-8 |
|---|---|
Formule moléculaire |
C21H16O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
9-(3-methoxyphenyl)anthracene |
InChI |
InChI=1S/C21H16O/c1-22-18-10-6-9-17(14-18)21-19-11-4-2-7-15(19)13-16-8-3-5-12-20(16)21/h2-14H,1H3 |
Clé InChI |
VICDUPWTWBIKPI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


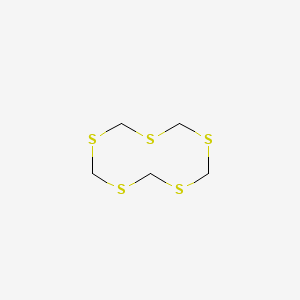
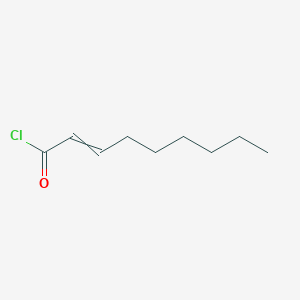
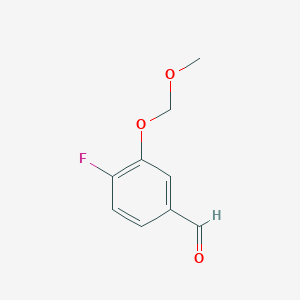
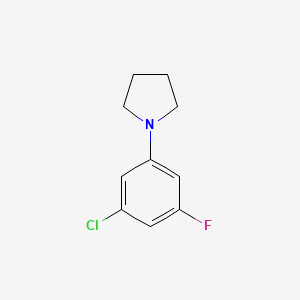

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)

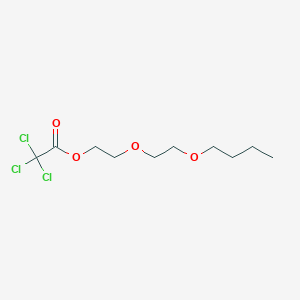
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
